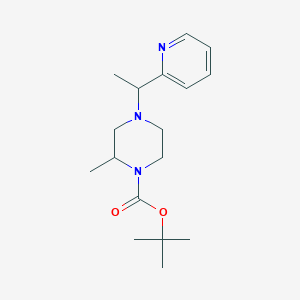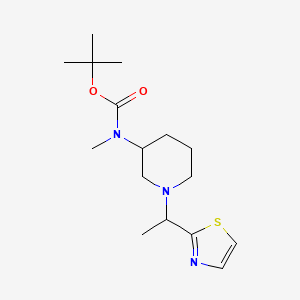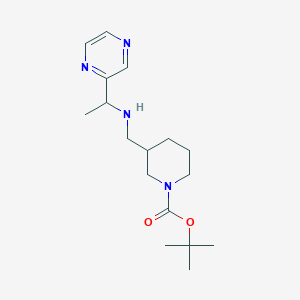
Epimedin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epimedin B1 is a bioactive flavonoid compound found in the plant genus Epimedium, commonly known as “Horny Goat Weed.” This compound is part of a group of prenylated flavonoids that have been extensively studied for their medicinal properties. This compound is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-osteoporotic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epimedin B1 can be synthesized through various chemical processes. One common method involves the extraction of crude flavonoids from the dried aerial parts of Epimedium brevicornum Maxim using ethyl acetate and ethanol under sonication. The crude extract is then subjected to high-speed counter-current chromatography with a two-phase solvent system composed of n-butanol, ethyl acetate, and water (3:7:10, v/v). This method yields this compound with a purity of approximately 92.6% .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Epimedium plants. The process involves harvesting the plant material, drying, and then extracting the flavonoids using solvents such as ethanol and ethyl acetate. The extract is further purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Epimedin B1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids.
Scientific Research Applications
Epimedin B1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of flavonoids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mechanism of Action
Epimedin B1 exerts its effects through various molecular targets and pathways. It has been shown to inhibit the PI3K/AKT/NF-κB signaling axis, which plays a crucial role in inflammation and cell survival. By negatively regulating the expression of TRAF6, this compound can suppress osteoclast differentiation and bone resorption . Additionally, it interacts with apical efflux transporters such as P-glycoprotein and breast cancer resistance protein, affecting its bioavailability and absorption .
Comparison with Similar Compounds
Epimedin B1 is part of a group of similar compounds, including:
Epimedin A: Known for its anti-osteoporotic effects.
Epimedin C: Exhibits neuroprotective and anti-cancer properties.
Icariin: Widely studied for its aphrodisiac and bone-strengthening effects.
This compound is unique due to its specific molecular structure and the distinct pathways it influences, making it a valuable compound for various therapeutic applications.
Properties
IUPAC Name |
3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-38-30(48)27(45)25(43)22(12-39)54-38)11-19(40)23-26(44)35(33(55-34(18)23)16-6-8-17(50-4)9-7-16)57-37-31(49)28(46)32(15(3)52-37)56-36-29(47)24(42)20(41)13-51-36/h5-9,11,15,20,22,24-25,27-32,36-43,45-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25+,27-,28-,29+,30+,31+,32-,36-,37-,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSGKKBWCDWJSN-AUAMDOBLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(CO6)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














